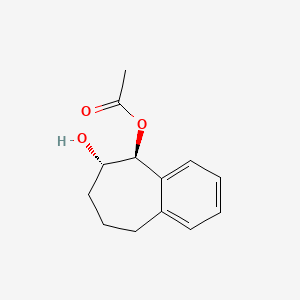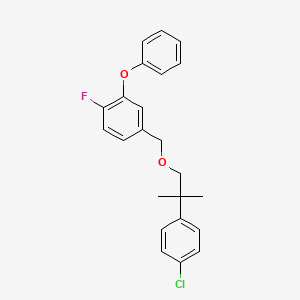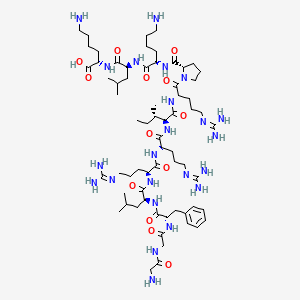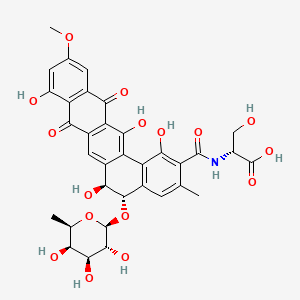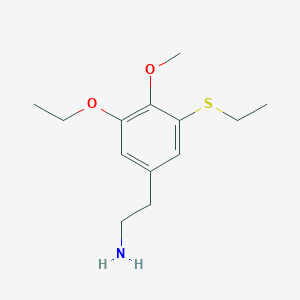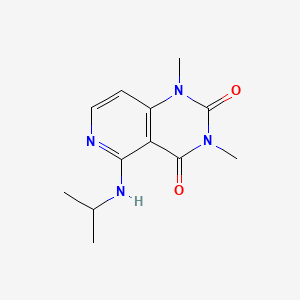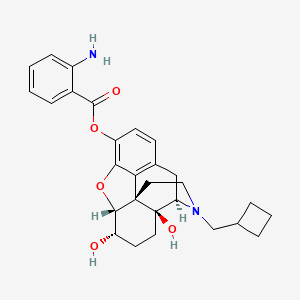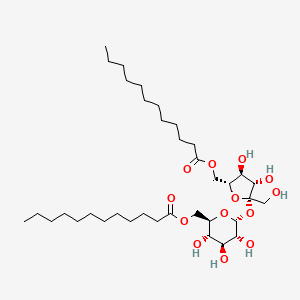![molecular formula C20H26ClNO B12761350 4-Dietilaminoetossi-difenil-etilene cloridrato [Italian] CAS No. 102433-96-5](/img/structure/B12761350.png)
4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dietilaminoetossi-difenil-etilene cloridrato is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group, an ethoxy group, and a diphenyl ethylene core. The presence of these functional groups contributes to its reactivity and versatility in different chemical reactions.
Vorbereitungsmethoden
The synthesis of 4-Dietilaminoetossi-difenil-etilene cloridrato involves several steps, starting with the preparation of the diethylamino and ethoxy functional groups. One common method involves the reaction of diethylamine with an appropriate halogenated precursor to introduce the diethylamino group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The final step involves the coupling of these functional groups with a diphenyl ethylene core, typically through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst .
Analyse Chemischer Reaktionen
4-Dietilaminoetossi-difenil-etilene cloridrato undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitutions, can occur at the ethoxy or diethylamino groups, leading to the formation of various derivatives .
Wissenschaftliche Forschungsanwendungen
4-Dietilaminoetossi-difenil-etilene cloridrato has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathwaysIn industry, it is used in the production of specialty chemicals and as an additive in various formulations .
Wirkmechanismus
The mechanism of action of 4-Dietilaminoetossi-difenil-etilene cloridrato involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The ethoxy group can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target. The diphenyl ethylene core provides a rigid framework that enhances the compound’s specificity and affinity for its target .
Vergleich Mit ähnlichen Verbindungen
4-Dietilaminoetossi-difenil-etilene cloridrato can be compared with similar compounds such as diphenyl ethylene derivatives and other diethylamino-substituted compounds. Compared to diphenyl ethylene derivatives, 4-Dietilaminoetossi-difenil-etilene cloridrato has enhanced reactivity due to the presence of the diethylamino and ethoxy groups. Compared to other diethylamino-substituted compounds, it has a unique combination of functional groups that confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
102433-96-5 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[(E)-2-phenylethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-21(4-2)16-17-22-20-14-12-19(13-15-20)11-10-18-8-6-5-7-9-18;/h5-15H,3-4,16-17H2,1-2H3;1H/b11-10+; |
InChI-Schlüssel |
VHLMRMZLAFGWJP-ASTDGNLGSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
